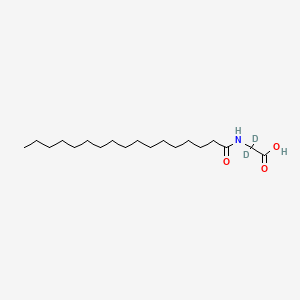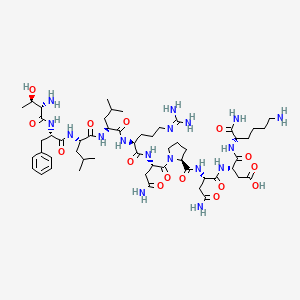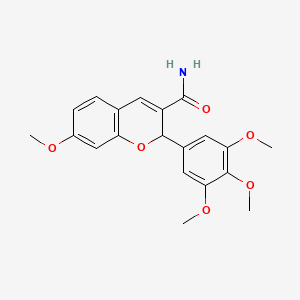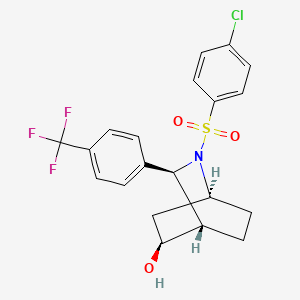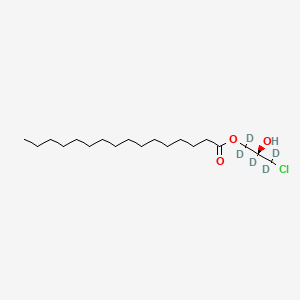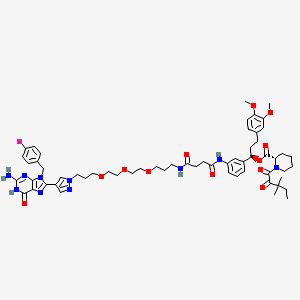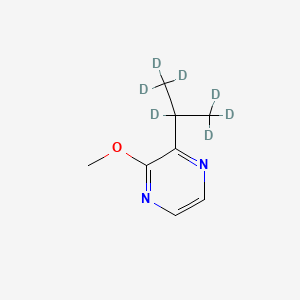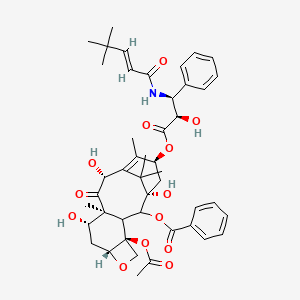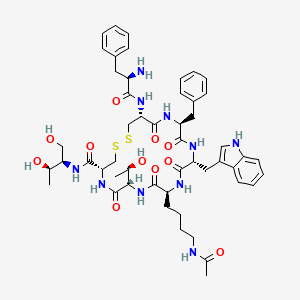
Acetyl-Lys5-octreotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Lys5-octreotide is a biologically active peptide with a molecular weight of 1061.28 g/mol and the chemical formula C51H68N10O11S2 . It is a synthetic analog of the natural hormone somatostatin, which is known for its ability to inhibit the secretion of growth hormone . This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of acromegaly and certain types of tumors .
準備方法
The synthesis of Acetyl-Lys5-octreotide can be achieved through both liquid-phase and solid-phase peptide synthesis methods . One common approach involves the use of the 4+2+2 strategy, which includes the following steps:
Peptide Bond Formation: The dipeptide Boc-D-PheCys (Acm)OH is prepared by reacting Boc-D-PheOPfp with HCys (Acm)OH in dimethylformamide (DMF) at 10°C using imidazole as a catalyst.
Hexapeptide Formation: The universal tetrapeptide HPhe-D-TrpLys (Boc)ThrOMe is reacted with the dipeptide using the standard carbodiimide peptide bond formation method to yield Boc-D-PheCys (Acm)Phe-D-TrpLys (Boc)ThrOMe.
Hydrolysis: The hexapeptide is hydrolyzed in a mixture of methanol, DMF, and water using lithium hydroxide at 0°C.
化学反応の分析
Acetyl-Lys5-octreotide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between Cys2 and Cys7 can be oxidized to form a stable cyclic structure.
Substitution: The acetyl group on Lys5 can be substituted with other functional groups to modify the peptide’s properties.
Reduction: The disulfide bridge can be reduced to yield linear peptides.
Common reagents used in these reactions include hydrogen chloride, dimethylformamide, imidazole, and lithium hydroxide . Major products formed from these reactions include cyclic and linear peptides with varying degrees of biological activity .
科学的研究の応用
Acetyl-Lys5-octreotide has a wide range of scientific research applications:
作用機序
Acetyl-Lys5-octreotide exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors widely distributed throughout the body . Upon binding, it inhibits the secretion of growth hormone and other peptides by activating phospholipase C and producing inositol triphosphate . This leads to the inhibition of calcium channels and subsequent reduction in hormone secretion .
類似化合物との比較
特性
分子式 |
C51H68N10O11S2 |
|---|---|
分子量 |
1061.3 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R)-10-(4-acetamidobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1 |
InChIキー |
LADWBGPEYCHCBA-MAKOQCITSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


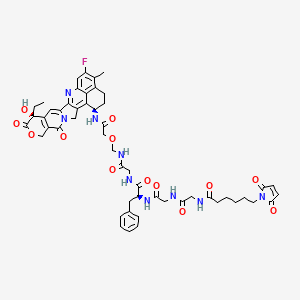
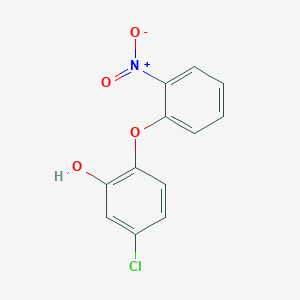
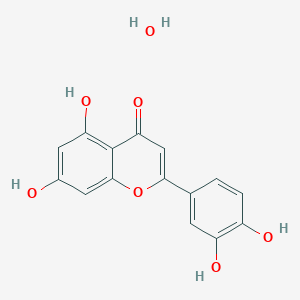
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
